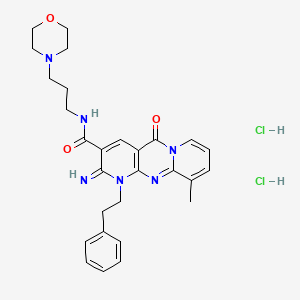

SPOP-IN-6b dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O3.2ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSZARUGVYSIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of SPOP-IN-6b Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SPOP-IN-6b dihydrochloride, a potent inhibitor of the Speckle-type POZ protein (SPOP). SPOP is an E3 ubiquitin ligase adaptor protein that is overexpressed and mislocalized in clear-cell renal cell carcinoma (ccRCC), where it promotes tumorigenesis by targeting several tumor suppressor proteins for degradation. SPOP-IN-6b was identified through a structure-based drug design approach and has been shown to disrupt the interaction between SPOP and its substrates, leading to the suppression of tumor growth. This document details the scientific background, discovery workflow, chemical synthesis, and key experimental protocols for the characterization of this compound.

Introduction: The Role of SPOP in Clear-Cell Renal Cell Carcinoma

Speckle-type POZ protein (SPOP) is a crucial component of a CUL3-RING ubiquitin ligase complex, functioning as a substrate adaptor.[1] In normal physiological conditions, SPOP is primarily located in the nucleus and plays a role in regulating the degradation of various proteins. However, in the vast majority of clear-cell renal cell carcinoma (ccRCC) cases, SPOP is overexpressed and mislocalized to the cytoplasm.[2][3] This aberrant cytoplasmic accumulation of SPOP drives tumorigenesis by targeting key tumor suppressor proteins, such as Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7), for ubiquitination and subsequent proteasomal degradation.[1][4] The loss of these tumor suppressors leads to the activation of pro-oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cancer cell proliferation and survival.[4] The critical role of cytoplasmic SPOP in ccRCC pathogenesis establishes it as a compelling therapeutic target.

Discovery of SPOP-IN-6b: A Structure-Based Approach

SPOP-IN-6b (initially reported as compound 6b) was discovered through a rational, structure-based computational screening effort aimed at identifying small molecules that could disrupt the SPOP-substrate protein-protein interaction (PPI).[1][5] The discovery process involved a multi-step workflow designed to identify and optimize potent inhibitors.

Discovery Workflow

The identification of SPOP-IN-6b was the result of a systematic screening and optimization process. The initial hit, compound 6a, was identified from a computational screen of 109 small molecules designed to bind to the substrate-binding pocket of SPOP.[1] Subsequent synthetic optimization of compound 6a led to the development of SPOP-IN-6b, which demonstrated enhanced inhibitory activity.[1]

Chemical Synthesis of this compound

The chemical synthesis of SPOP-IN-6b is a multi-step process. The following is a representative synthetic scheme based on the structural optimization of related compounds.

Synthetic Scheme

A detailed, step-by-step synthetic protocol for SPOP-IN-6b (compound 6b) is not explicitly available in the provided search results. The following is a generalized representation based on the synthesis of its analogs.

Detailed Experimental Protocol

Detailed experimental procedures for the synthesis of SPOP-IN-6b are proprietary and not fully disclosed in the public domain literature found in the search results. Researchers interested in synthesizing this compound should refer to the supplementary information of the primary literature for potential details on analogous compounds.

Biological Activity and Mechanism of Action

SPOP-IN-6b functions by directly binding to SPOP and inhibiting its interaction with substrate proteins. This disruption prevents the ubiquitination and subsequent degradation of tumor suppressors like PTEN and DUSP7, leading to their accumulation and the suppression of downstream oncogenic signaling.

SPOP Signaling Pathway and Point of Intervention

Quantitative Biological Data

The biological activity of SPOP-IN-6b and its more potent analog, 6lc, has been quantified in various assays.

| Compound | Assay | Target/Cell Line | IC50 (μM) | Reference |

| SPOP-IN-6b | SPOP Inhibition | - | 3.58 | [6] |

| Cell Viability | A498 (ccRCC) | 2-10.2 | [6] | |

| Cell Viability | Caki-2 (ccRCC) | 2-10.2 | [6] | |

| Cell Viability | Ketr-3 (ccRCC) | 2-10.2 | [6] | |

| Cell Viability | 769-P (ccRCC) | 2-10.2 | [6] | |

| Cell Viability | 0S-RC-2 (ccRCC) | 2-10.2 | [6] | |

| Cell Viability | 786-0 (ccRCC) | 2-10.2 | [6] | |

| 6lc | Cell Viability | A498 (ccRCC) | 2.1 | |

| Cell Viability | OS-RC-2 (ccRCC) | 3.5 |

Key Experimental Protocols

The following protocols are generalized methods for key experiments used to characterize SPOP inhibitors like SPOP-IN-6b.

Fluorescence Polarization (FP) Competition Assay

This assay is used to measure the ability of a test compound to disrupt the interaction between SPOP and a fluorescently labeled peptide derived from a known SPOP substrate (e.g., puc_SBC1).

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPOP protein, its tumbling is slowed, and polarization increases. A competing inhibitor will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagents:

-

Purified SPOP MATH domain protein.

-

FITC-labeled puc_SBC1 peptide (fluorescent probe).

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

-

This compound (or other test compounds) serially diluted in assay buffer.

-

-

Procedure: a. In a 384-well black plate, add the SPOP protein and the FITC-labeled peptide to each well at optimized concentrations. b. Add serial dilutions of the test compound or DMSO (vehicle control). c. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. d. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).

-

Data Analysis:

-

Calculate the percentage of inhibition at each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heating.

Protocol:

-

Cell Treatment: a. Culture ccRCC cells (e.g., A498) to 80-90% confluency. b. Treat the cells with SPOP-IN-6b or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heat Shock: a. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes). d. Cool the samples on ice.

-

Protein Extraction and Analysis: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge to pellet the aggregated proteins. c. Collect the supernatant containing the soluble protein fraction. d. Analyze the amount of soluble SPOP protein by Western blot using an anti-SPOP antibody.

-

Data Analysis:

-

Quantify the band intensities at each temperature.

-

Plot the relative amount of soluble SPOP against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

GST Pull-Down Assay

This in vitro assay is used to confirm that the inhibitor disrupts the interaction between SPOP and its substrates, such as PTEN or DUSP7.

Principle: A GST-tagged SPOP protein is immobilized on glutathione-sepharose beads. A cell lysate containing the substrate protein (e.g., Myc-tagged PTEN) is then incubated with the beads. If the proteins interact, the substrate will be "pulled down" with the GST-SPOP. The effect of an inhibitor on this interaction can be assessed.

Protocol:

-

Bait Protein Immobilization: a. Incubate purified GST-SPOP or GST (as a negative control) with glutathione-sepharose beads. b. Wash the beads to remove unbound protein.

-

Protein Interaction: a. Prepare cell lysates from cells overexpressing the prey protein (e.g., Myc-PTEN). b. Incubate the cell lysate with the GST-SPOP-bound beads in the presence of SPOP-IN-6b or DMSO. c. Incubate with gentle agitation at 4°C for a specified time (e.g., 2-4 hours).

-

Washing and Elution: a. Wash the beads extensively to remove non-specifically bound proteins. b. Elute the protein complexes from the beads.

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blot using antibodies against the prey protein (e.g., anti-Myc) and the bait protein (anti-GST). A decrease in the amount of pulled-down prey protein in the presence of the inhibitor indicates disruption of the protein-protein interaction.

-

Conclusion

This compound is a valuable tool compound for studying the role of SPOP in ccRCC and serves as a promising lead for the development of novel therapeutics for this disease. Its discovery through a rational, structure-based approach highlights the potential of targeting protein-protein interactions in cancer therapy. The experimental protocols detailed in this guide provide a framework for the further investigation of SPOP inhibitors and their biological effects. Further optimization of SPOP-IN-6b has led to more potent analogs, suggesting that this chemical scaffold is a promising starting point for the development of clinically effective SPOP-targeted drugs.

References

- 1. JCI Insight - SPOP mediates apoptosis and protects against necroptosis by regulating ubiquitination of RIPK1 and RIPK3 [insight.jci.org]

- 2. Speckle-type POZ protein could play a potential inhibitory role in human renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. biorxiv.org [biorxiv.org]

- 5. egusphere.copernicus.org [egusphere.copernicus.org]

- 6. Ubiquitin ligases in oncogenic transformation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of SPOP-IN-6b Dihydrochloride

Executive Summary

SPOP-IN-6b dihydrochloride is a potent small-molecule inhibitor of the Speckle-type POZ protein (SPOP), a substrate adaptor for the CUL3-RING E3 ubiquitin ligase complex.[1][2][3] In pathological contexts such as clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it drives tumorigenesis by targeting key tumor suppressor proteins for proteasomal degradation.[4][5][6][7] SPOP-IN-6b functions by disrupting the critical interaction between SPOP and its substrates, leading to the stabilization of tumor suppressors, subsequent inactivation of oncogenic signaling pathways, and ultimately, the suppression of cancer cell proliferation. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

The Role of SPOP in Clear-Cell Renal Cell Carcinoma (ccRCC)

SPOP is an E3 ligase adaptor protein that selectively binds to substrate proteins through its N-terminal MATH domain, facilitating their ubiquitination and subsequent degradation.[3] In nearly all ccRCC cases, SPOP is overexpressed and aberrantly located in the cytoplasm.[4][6] This cytoplasmic SPOP targets multiple tumor suppressor proteins for degradation, most notably Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[3][5][7]

-

PTEN Degradation: PTEN is a critical negative regulator of the PI3K/AKT signaling pathway. Its degradation by SPOP leads to constitutive activation of AKT, promoting cell survival and proliferation.[3][4]

-

DUSP7 Degradation: DUSP7 is a phosphatase responsible for the dephosphorylation and inactivation of Extracellular Signal-Regulated Kinase (ERK).[3] SPOP-mediated degradation of DUSP7 results in elevated ERK activity, further driving tumor growth.[3]

The combined degradation of these substrates activates the downstream AKT and ERK signaling pathways, which are central to ccRCC tumorigenesis.[3]

SPOP-IN-6b: Inhibition of SPOP-Substrate Interaction

SPOP-IN-6b acts as a direct inhibitor of SPOP.[1][2] It is believed to function by occupying the substrate-binding pocket of the SPOP MATH domain, thereby preventing the recognition and recruitment of substrates like PTEN and DUSP7. This inhibitory action blocks the ubiquitination process, leading to the accumulation and stabilization of these tumor suppressor proteins.[3][4] The restoration of PTEN and DUSP7 levels results in the dephosphorylation and inactivation of AKT and ERK, respectively, effectively suppressing the oncogenic signaling cascade and inhibiting the proliferation of ccRCC cells.[4][6]

Quantitative Data Summary

The inhibitory activity of SPOP-IN-6b has been quantified through various in vitro and cellular assays.

| Parameter | Value | Assay/Context |

| SPOP Inhibition IC₅₀ | 3.58 µM | Biochemical assay[1][2] |

| Cell Line | IC₅₀ (µM) | Cancer Type |

| A498 | 2 - 10.2 | Clear-Cell Renal Cell Carcinoma[2] |

| Caki-2 | 2 - 10.2 | Clear-Cell Renal Cell Carcinoma[2] |

| Ketr-3 | 2 - 10.2 | Clear-Cell Renal Cell Carcinoma[2] |

| 769-P | 2 - 10.2 | Clear-Cell Renal Cell Carcinoma[2] |

| 0S-RC-2 | 2 - 10.2 | Clear-Cell Renal Cell Carcinoma[2] |

| 786-0 | 2 - 10.2 | Clear-Cell Renal Cell Carcinoma[2] |

| Parameter | Dosage | Model | Outcome |

| In Vivo Efficacy | 40-80 mg/kg (daily i.p. for 25 days) | Nude mice | Slowed tumor growth[1][2] |

Key Experimental Protocols and Workflows

The mechanism of SPOP-IN-6b was elucidated through several key experimental procedures.

Cell Viability Assay for IC₅₀ Determination

This protocol is used to measure the concentration of SPOP-IN-6b required to inhibit the growth of cancer cell lines by 50%.

-

Methodology:

-

Cell Seeding: ccRCC cells (e.g., A498, Caki-2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).

-

Viability Assessment: A viability reagent (e.g., CellTiter-Glo®, MTS) is added to each well. The signal (luminescence or absorbance), which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The data is normalized to vehicle-treated controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Western Blot Analysis of Protein Levels

This technique is used to detect changes in the levels of specific proteins (e.g., PTEN, DUSP7, p-AKT, p-ERK) following treatment with SPOP-IN-6b.

-

Methodology:

-

Cell Treatment: ccRCC cells are treated with SPOP-IN-6b (e.g., 0.1-3.0 μM) or a vehicle control for a set time (e.g., 10 hours).[2]

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Co-Immunoprecipitation (Co-IP) Assay

Co-IP is performed to confirm that SPOP-IN-6b disrupts the physical interaction between SPOP and its substrates.

-

Methodology:

-

Cell Culture and Treatment: HEK293T cells are co-transfected with plasmids expressing tagged SPOP and a tagged substrate (e.g., PTEN). Cells are then treated with SPOP-IN-6b or a vehicle control.

-

Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the SPOP tag (e.g., anti-FLAG). Protein A/G beads are added to pull down the antibody-protein complex.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.

-

Analysis: The eluate is analyzed by Western Blot using an antibody against the substrate tag (e.g., anti-HA) to determine if the substrate was co-precipitated with SPOP. A reduced signal in the SPOP-IN-6b-treated sample indicates disruption of the interaction.[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of SPOP Mutations: A Technical Guide for Researchers in Prostate and Endometrial Cancer

For Immediate Release

[City, State] – December 8, 2025 – Mutations in the Speckle-type POZ protein (SPOP) gene, a key component of the ubiquitin-proteasome system, are increasingly recognized as critical drivers in the pathogenesis of both prostate and endometrial cancers. However, the functional consequences of these mutations diverge significantly between the two malignancies, presenting both unique therapeutic challenges and opportunities. This technical guide provides an in-depth analysis of the role of SPOP mutations in these cancers, tailored for researchers, scientists, and drug development professionals.

Executive Summary

SPOP functions as a substrate adaptor for the CULLIN3 (CUL3)-based E3 ubiquitin ligase complex, targeting a multitude of proteins for proteasomal degradation. In prostate cancer, SPOP mutations are predominantly loss-of-function, leading to the stabilization of oncoproteins and a disruption of DNA repair processes. Conversely, in endometrial cancer, SPOP mutations can exhibit gain-of-function characteristics, altering substrate specificity and impacting hormone receptor signaling and immune responses. This guide will dissect these opposing roles, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

SPOP Mutation Landscape in Prostate and Endometrial Cancers

Somatic mutations in the SPOP gene are a recurring event in both prostate and endometrial cancers, with distinct frequencies and subtype distributions.

| Cancer Type | Overall Mutation Frequency | Histological Subtype with Highest Frequency | Mutation Frequency in Subtype |

| Prostate Cancer | ~9%[1][2] | - | - |

| Endometrial Cancer | ~4%[1][2] | Clear Cell Carcinoma | 16%[1][2] |

| Endometrioid Carcinoma | ~4%[1] | ||

| Serous Carcinoma | ~4%[1] | ||

| Carcinosarcoma | ~4%[1] |

Table 1: Frequency of SPOP Mutations in Prostate and Endometrial Cancers.

The Role of SPOP Mutations in Prostate Cancer

In prostate cancer, SPOP mutations are typically missense mutations clustered in the MATH domain, which is responsible for substrate recognition. These mutations are considered early events in tumorigenesis and are associated with a distinct molecular subtype of the disease.

Loss-of-Function and Oncogenic Substrate Stabilization

Prostate cancer-associated SPOP mutations impair its ability to bind and target substrates for degradation. This loss-of-function leads to the accumulation of several oncoproteins that drive cancer progression.

-

Androgen Receptor (AR) and Coactivators: Wild-type SPOP mediates the degradation of the Androgen Receptor (AR) and its coactivator, Steroid Receptor Coactivator 3 (SRC-3)[3][4]. SPOP mutations lead to the stabilization of both AR and SRC-3, thereby enhancing AR signaling, a central pathway in prostate cancer development and progression[3][4].

-

DEK Oncogene: The DEK protein, involved in chromatin regulation and cell proliferation, is another substrate of SPOP. Its stabilization due to SPOP mutations promotes cell invasion[3].

-

TRIM24: The tripartite motif-containing protein 24 (TRIM24) is also targeted for degradation by SPOP. Its accumulation in SPOP-mutant prostate cancer enhances AR signaling and promotes proliferation, particularly in low-androgen conditions[3].

-

c-MYC: SPOP promotes the ubiquitination and degradation of the c-MYC oncoprotein. Inactivation of SPOP leads to increased c-MYC protein levels[5].

Impairment of DNA Damage Repair

A critical consequence of SPOP mutation in prostate cancer is the disruption of the DNA damage response (DDR).

-

Homology-Directed Repair (HDR): Mutant SPOP impairs the HDR pathway, which is a high-fidelity mechanism for repairing DNA double-strand breaks[1][6][7].

-

Increased Genomic Instability: The compromised HDR leads to an increased reliance on the more error-prone non-homologous end-joining (NHEJ) pathway, resulting in genomic instability and an increased number of chromosomal rearrangements[1][6][7]. This genomic instability is a hallmark of SPOP-mutant prostate cancers[1][6][7].

-

Therapeutic Implications: The defect in HDR suggests that SPOP-mutant tumors may be susceptible to therapies that exploit this vulnerability, such as PARP inhibitors[1][6][7].

Signaling Pathway in SPOP-Mutant Prostate Cancer

Figure 1: SPOP Signaling in Prostate Cancer. This diagram illustrates the functional differences between wild-type and mutant SPOP in prostate cancer.

Prognostic and Predictive Implications

SPOP mutations in prostate cancer are associated with a more favorable prognosis.

| Prognostic Factor | Association with SPOP Mutation | Hazard Ratio (HR) / Odds Ratio (OR) | p-value |

| Overall Survival (Metastatic PCa) | Improved | HR: 0.64 (95% CI: 0.53-0.76) | < 0.01[8] |

| Metastasis-Free Survival (Localized PCa) | Improved | HR: 0.72 (95% CI: 0.59-0.88) | < 0.01[8] |

| Response to Androgen Deprivation Therapy (ADT) ± AR Signaling Inhibitor (Metastatic PCa) | Improved Progression-Free Survival | HR: 0.51 (95% CI: 0.35-0.76) | < 0.01[8] |

| Improved Overall Survival | HR: 0.60 (95% CI: 0.46-0.79) | < 0.01[8] | |

| Time to Castration-Resistant Prostate Cancer (de novo mCSPC with ADT + ARAT) | More Favorable | aHR: 0.20 (95% CI: 0.06-0.63) | 0.006[9] |

| Overall Survival (de novo mCSPC with ADT + ARAT) | More Favorable | aHR: 0.19 (95% CI: 0.05-0.79) | 0.022[9] |

Table 2: Prognostic and Predictive Value of SPOP Mutations in Prostate Cancer.

The Role of SPOP Mutations in Endometrial Cancer

In contrast to prostate cancer, SPOP mutations in endometrial cancer can have gain-of-function effects, leading to altered substrate specificity and a different set of downstream consequences.

Altered Substrate Specificity

Endometrial cancer-associated SPOP mutations, while also in the MATH domain, are located at different positions compared to those in prostate cancer. This leads to a change in the repertoire of proteins targeted for degradation.

-

Estrogen Receptor-α (ERα): Wild-type SPOP promotes the degradation of ERα. However, endometrial cancer-associated SPOP mutants are defective in this process, leading to the stabilization of ERα, a key driver of endometrial cancer[10].

-

BET Proteins (BRD2, BRD3, BRD4): In a striking example of gain-of-function, some endometrial cancer-specific SPOP mutants show enhanced degradation of the Bromodomain and Extra-Terminal (BET) proteins BRD2, BRD3, and BRD4[11][12]. This increased degradation sensitizes cancer cells to BET inhibitors[11][12].

Impact on the Tumor Immune Microenvironment

SPOP mutations in endometrial cancer have a significant impact on the tumor's interaction with the immune system.

-

PD-L1 Upregulation: Wild-type SPOP targets the transcription factor IRF1 for degradation. IRF1 is a key regulator of Programmed Death-Ligand 1 (PD-L1) expression. Endometrial cancer-associated SPOP mutants lose the ability to degrade IRF1, leading to its stabilization and subsequent upregulation of PD-L1 on tumor cells[2][13][14].

-

Immune Evasion: The increased PD-L1 expression allows tumor cells to evade the host immune response by inhibiting T-cell function[2][13][14]. This suggests that patients with SPOP-mutant endometrial cancer may be good candidates for immunotherapy targeting the PD-1/PD-L1 axis[2][13][15].

Signaling Pathway in SPOP-Mutant Endometrial Cancer

Figure 2: SPOP Signaling in Endometrial Cancer. This diagram highlights the distinct functional outcomes of SPOP mutations in endometrial cancer compared to wild-type SPOP.

Prognostic Implications

The prognostic significance of SPOP mutations in endometrial cancer is less clear than in prostate cancer and appears to be subtype-dependent. Some studies suggest that in serous endometrial cancer, SPOP mutations may be associated with worse outcomes, while in endometrioid subtypes, they might be linked to prolonged survival[1]. However, other analyses have not found a significant association with treatment outcomes[1]. The immune-rich nature of SPOP-mutant endometrial tumors suggests a potential for better response to immunotherapy[1][15].

Experimental Protocols for Studying SPOP Mutations

A variety of experimental techniques are employed to investigate the functional consequences of SPOP mutations.

SPOP Mutation Detection

-

Next-Generation Sequencing (NGS): Targeted gene panels or whole-exome sequencing of tumor DNA is the primary method for identifying SPOP mutations in patient samples.

-

Sanger Sequencing: Used to validate specific mutations identified by NGS.

Protein-Protein Interaction Assays

-

Co-immunoprecipitation (Co-IP): This is a standard technique to study the interaction between SPOP and its substrates.

-

Protocol Outline:

-

Lyse cells expressing tagged versions of SPOP (wild-type or mutant) and the putative substrate.

-

Incubate the lysate with an antibody against one of the tagged proteins.

-

Precipitate the antibody-protein complex using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by Western blotting using antibodies against both proteins.

-

-

-

GST Pull-Down Assay: An in vitro method to confirm direct protein-protein interactions using purified recombinant proteins.

Functional Assays

-

Ubiquitination Assays: To determine if a protein is a substrate of the SPOP-CUL3 E3 ligase complex.

-

Protocol Outline:

-

Transfect cells with expression vectors for HA-tagged ubiquitin, Flag-tagged substrate, and wild-type or mutant SPOP.

-

Treat cells with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Perform immunoprecipitation of the substrate protein.

-

Analyze the immunoprecipitate by Western blotting with an anti-HA antibody to detect polyubiquitin chains.

-

-

-

Protein Stability/Half-life Assays: To measure the effect of SPOP mutations on substrate protein stability.

-

Protocol Outline:

-

Treat cells expressing wild-type or mutant SPOP with a protein synthesis inhibitor (e.g., cycloheximide).

-

Collect cell lysates at different time points after treatment.

-

Analyze the levels of the substrate protein by Western blotting to determine its rate of degradation.

-

-

-

Cell Viability and Proliferation Assays: To assess the impact of SPOP mutations on cell growth.

-

Methods: MTT, XTT, or WST-1 assays, which measure metabolic activity, or direct cell counting.

-

-

DNA Damage Repair Assays:

-

γH2AX Foci Formation: Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, to assess the extent of DNA damage.

-

RAD51 Foci Formation: Immunofluorescence for RAD51, a key protein in homologous recombination, to evaluate the functionality of the HDR pathway.

-

In Vivo Models

-

Genetically Engineered Mouse Models (GEMMs): Conditional knock-in mouse models expressing specific SPOP mutations in the prostate have been developed to study the in vivo consequences of these mutations on tumor development and progression[16][17].

-

Xenograft Models: Human prostate or endometrial cancer cell lines with wild-type or mutant SPOP are injected into immunocompromised mice to assess tumor growth and response to therapies.

Therapeutic Strategies Targeting SPOP-Mutant Cancers

The distinct molecular consequences of SPOP mutations in prostate and endometrial cancers necessitate different therapeutic approaches.

-

Prostate Cancer:

-

Androgen Receptor (AR) Pathway Inhibitors: Given the stabilization of AR in SPOP-mutant tumors, therapies targeting the AR axis are a rational approach. Clinical data suggests improved outcomes with these agents in patients with SPOP mutations[8][9].

-

PARP Inhibitors: The deficiency in homologous recombination repair in SPOP-mutant prostate cancer provides a strong rationale for the use of PARP inhibitors[1][6][7].

-

-

Endometrial Cancer:

-

BET Inhibitors: The enhanced degradation of BET proteins by certain endometrial cancer-associated SPOP mutants suggests that these tumors may be particularly sensitive to BET inhibitors[11][12].

-

Immune Checkpoint Inhibitors: The upregulation of PD-L1 in SPOP-mutant endometrial tumors makes them attractive candidates for immunotherapy with anti-PD-1 or anti-PD-L1 antibodies[2][13][15].

-

Conclusion

SPOP mutations represent a fascinating example of how the same gene can be altered to drive cancer through distinct, and in some cases opposing, mechanisms in different tissues. For researchers and drug developers, a deep understanding of these context-specific functions is paramount for the development of effective, personalized therapies. The continued elucidation of the SPOP signaling network and the development of novel therapeutic strategies targeting its downstream effectors hold great promise for improving outcomes for patients with SPOP-mutant prostate and endometrial cancers.

References

- 1. Prostate cancer: SPOP the mutation | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 2. SPOP mutations promote tumor immune escape in endometrial cancer via the IRF1–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPOP and cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Speckle-type POZ protein, SPOP, is involved in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of cMYC oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPOP mutation leads to genomic instability in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SPOP mutation leads to genomic instability in prostate cancer | eLife [elifesciences.org]

- 8. urotoday.com [urotoday.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Endometrial cancer-associated mutants of SPOP are defective in regulating estrogen receptor-α protein turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Opposing effects of cancer-type-specific SPOP mutants on BET protein degradation and sensitivity to BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. SPOP mutations promote tumor immune escape in endometrial cancer via the IRF1-PD-L1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. precisionmedicineonline.com [precisionmedicineonline.com]

- 16. SPOP mutation drives prostate tumorigenesis in vivo through coordinate regulation of PI3K/mTOR and AR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

SPOP-IN-6b Dihydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that plays a critical role in tumorigenesis, particularly in clear-cell renal cell carcinoma (ccRCC), where it is frequently overexpressed and mislocalized to the cytoplasm.[1][2][3] This cytoplasmic accumulation of SPOP leads to the ubiquitination and subsequent degradation of several tumor suppressor proteins, including PTEN and DUSP7.[4][5][6] The degradation of these substrates activates downstream oncogenic signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, promoting cancer cell proliferation and survival.[4][6] SPOP-IN-6b dihydrochloride is a small molecule inhibitor designed to disrupt the SPOP-substrate interaction, presenting a promising therapeutic strategy for cancers dependent on oncogenic SPOP activity.[2] This technical guide provides an in-depth overview of the target validation studies for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data from target validation studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Lines | Assay |

| IC50 (SPOP Inhibition) | 3.58 µM | - | Biochemical Assay |

| IC50 (Cell Viability) | 2 - 10.2 µM | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 | MTT Assay |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment Dose | Administration Route | Dosing Schedule | Outcome |

| Nude mice with ccRCC xenografts | 40-80 mg/kg | Intraperitoneal injection | Daily for 25 days | Slowed tumor growth |

Mechanism of Action

This compound functions by competitively binding to the substrate-binding pocket of SPOP, thereby inhibiting its ability to recognize and ubiquitinate its target proteins. This leads to the accumulation of tumor suppressors like PTEN and DUSP7. The restoration of PTEN and DUSP7 levels results in the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways, respectively. This ultimately leads to decreased cancer cell proliferation and tumor growth.

References

- 1. assaygenie.com [assaygenie.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchhub.com [researchhub.com]

- 6. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

The SPOP Inhibitor SPOP-IN-6b Dihydrochloride: A Technical Guide to its Effects on PTEN and DUSP7 Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that has emerged as a critical regulator in various cellular processes, including cell cycle control, DNA damage response, and apoptosis. In the context of clear-cell renal cell carcinoma (ccRCC), SPOP is frequently overexpressed and mislocalized to the cytoplasm. This aberrant cytoplasmic localization leads to the targeted degradation of several tumor suppressor proteins, thereby promoting tumorigenesis. Two key substrates of SPOP in ccRCC are Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7). SPOP-IN-6b dihydrochloride is a small molecule inhibitor of SPOP that has been developed to counteract this oncogenic activity. By inhibiting SPOP, this compound prevents the degradation of PTEN and DUSP7, leading to their accumulation and the subsequent suppression of cancer-promoting signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on PTEN and DUSP7 levels, and detailed experimental protocols for studying these effects.

Mechanism of Action: SPOP-Mediated Degradation of PTEN and DUSP7

In normal physiological conditions, SPOP resides primarily in the nucleus. However, in ccRCC, SPOP accumulates in the cytoplasm, where it functions as a substrate receptor for the CUL3-RING E3 ubiquitin ligase complex. SPOP recognizes and binds to specific degron motifs within its substrate proteins, including PTEN and DUSP7. This interaction facilitates the polyubiquitination of the substrates, marking them for proteasomal degradation.

The degradation of PTEN, a critical negative regulator of the PI3K/Akt signaling pathway, leads to the constitutive activation of Akt, promoting cell survival, proliferation, and growth. Similarly, the degradation of DUSP7, a phosphatase that specifically dephosphorylates and inactivates ERK, results in the sustained activation of the MAPK/ERK signaling pathway, which is also a key driver of cell proliferation and survival.

This compound and its more potent analog, 6lc, act by competitively binding to the substrate-binding pocket of SPOP. This prevents the interaction between SPOP and its substrates, PTEN and DUSP7. As a result, the ubiquitination and subsequent degradation of these tumor suppressors are inhibited, leading to their stabilization and accumulation within the cell. The restoration of PTEN and DUSP7 levels effectively attenuates the PI3K/Akt and MAPK/ERK signaling pathways, respectively, thereby inhibiting the growth and survival of ccRCC cells.[1][2][3]

Data Presentation: Effect of SPOP Inhibition on PTEN and DUSP7 Levels

| Cell Line | Treatment | Concentration (µM) | Duration (hours) | PTEN Protein Level | DUSP7 Protein Level | Downstream Effect | Reference |

| A498 | 6lc | 0 - 5 | 24 | Dose-dependent increase | Dose-dependent increase | Decreased p-Akt, Decreased p-ERK | [4][5] |

| OS-RC-2 | 6lc | 0 - 5 | 24 | Dose-dependent increase | Dose-dependent increase | Decreased p-Akt, Decreased p-ERK | [4][5] |

Note: The data for 6lc is presented as a proxy for this compound due to the limited availability of specific quantitative data for the latter. The trend of a dose-dependent increase in PTEN and DUSP7 levels is expected to be similar for this compound, albeit potentially at different effective concentrations.

Experimental Protocols

Western Blotting for PTEN and DUSP7 Levels

This protocol outlines the procedure for assessing the protein levels of PTEN and DUSP7 in ccRCC cells following treatment with this compound.

a. Cell Culture and Treatment:

-

Culture A498 or OS-RC-2 cells in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

b. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PTEN, DUSP7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Densitometry Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the protein of interest's band intensity to the loading control's band intensity.

In Vivo Ubiquitination Assay

This assay is used to determine if the inhibition of SPOP by this compound leads to a decrease in the ubiquitination of PTEN and DUSP7.

a. Transfection and Treatment:

-

Co-transfect HEK293T cells with expression vectors for Myc-tagged PTEN or DUSP7 and HA-tagged Ubiquitin.

-

After 24 hours, treat the cells with this compound or a vehicle control for 6-8 hours.

-

Treat the cells with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the SPOP inhibitor treatment to allow for the accumulation of ubiquitinated proteins.

b. Cell Lysis under Denaturing Conditions:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS with protease and deubiquitinase inhibitors).

-

Boil the lysates for 10 minutes to dissociate protein complexes.

-

Dilute the lysates 10-fold with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to reduce the SDS concentration.

-

Centrifuge to clear the lysate.

c. Immunoprecipitation:

-

Incubate the cleared lysate with an anti-Myc antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Pellet the beads by centrifugation and wash them multiple times with wash buffer.

d. Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated PTEN or DUSP7.

-

The input lysates should also be run to confirm the expression of the transfected proteins.

GST Pull-Down Assay

This in vitro assay can be used to confirm that this compound directly disrupts the interaction between SPOP and its substrates.

a. Protein Expression and Purification:

-

Express and purify GST-tagged SPOP and a Myc-tagged substrate (PTEN or DUSP7) from E. coli or an in vitro transcription/translation system.

b. Binding Reaction:

-

Immobilize GST-SPOP on glutathione-sepharose beads.

-

Incubate the beads with the purified Myc-tagged substrate in a binding buffer.

-

In parallel, set up reactions that include increasing concentrations of this compound or a vehicle control.

-

Incubate the reactions for 2-4 hours at 4°C with gentle rotation.

c. Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a glutathione elution buffer or by boiling in Laemmli sample buffer.

d. Western Blotting:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-Myc antibody to detect the pulled-down substrate.

-

A decrease in the amount of pulled-down substrate in the presence of this compound indicates a disruption of the SPOP-substrate interaction.

Mandatory Visualizations

Caption: SPOP-PTEN/DUSP7 Signaling Pathway in ccRCC.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer. | BioGRID [thebiogrid.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Cellular Homeostasis: An In-depth Technical Guide to the SPOP-Substrate Interaction

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a deep dive into the intricate world of the Speckle-type POZ (pox virus and zinc finger) protein (SPOP), a critical adaptor protein of the CULLIN3 (CUL3)-RING ubiquitin ligase complex. SPOP plays a pivotal role in cellular regulation by targeting a plethora of substrates for ubiquitination and subsequent proteasomal degradation.[1][2][3] Its dysfunction is implicated in the pathogenesis of numerous diseases, most notably various forms of cancer, making it a subject of intense research and a promising target for therapeutic intervention.[1][2][3][4]

This document outlines the core mechanism of SPOP-substrate interaction, details the key experimental protocols for its study, presents quantitative binding data, and visualizes its role in crucial signaling pathways.

Core Mechanism: A Tale of Domains and Motifs

The specificity of SPOP-mediated substrate degradation lies in its modular architecture. Human SPOP is a 374-residue protein composed of several key domains that orchestrate its function.[1][4]

-

MATH Domain: The N-terminal Meprin and TRAF-C Homology (MATH) domain is the primary site of substrate recognition.[1][4][5] It features a shallow groove that specifically binds to a short linear motif present in its substrates, known as the SPOP-binding consensus (SBC) motif.[4][6]

-

BTB/POZ Domain: The central Bric-a-Brac, Tramtrack, and Broad-Complex (BTB) or Poxvirus and Zinc Finger (POZ) domain is responsible for SPOP dimerization and interaction with the CUL3 scaffold protein.[1][3][6]

-

BACK Domain: The C-terminal BTB and C-terminal Kelch (BACK) domain also contributes to SPOP dimerization, promoting the formation of higher-order oligomers which enhances substrate ubiquitination efficiency.[4][7]

-

Nuclear Localization Sequence (NLS): A C-terminal NLS ensures the protein is localized to the nucleus where many of its substrates reside.[1][2]

The interaction is initiated by the recognition of the SBC motif on the substrate by the MATH domain of SPOP. The consensus SBC motif is defined as φ-π-S-S/T-S/T, where 'φ' is a nonpolar residue and 'π' is a polar residue.[4][8] This binding event brings the substrate into proximity with the E2 ubiquitin-conjugating enzyme associated with the CUL3-RING complex, facilitating the transfer of ubiquitin to the substrate and marking it for degradation by the 26S proteasome.

Quantitative Analysis of SPOP-Substrate Binding

The affinity of the SPOP MATH domain for its substrates can be quantified using various biophysical techniques, with Surface Plasmon Resonance (SPR) being a commonly employed method. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

| Substrate Peptide | SPOP Construct | Technique | Dissociation Constant (Kd) (μM) | Reference |

| Puc (residues 96-105) | SPOP MATH | Fluorescence Titration | 1.4 ± 0.4 | [3] |

| MacroH2A (residues 166-179) | SPOP MATH | Fluorescence Titration | 1.6 ± 0.2 | [3] |

| PTEN (residues 354-368) | SPOP MATH | Fluorescence Titration | 5.5 ± 0.5 | [3] |

| Puc SBC1 | SPOP MATH | Surface Plasmon Resonance | ~4 | [9] |

| Ci SBC2 | SPOP MATH | Surface Plasmon Resonance | (not specified) | [6] |

| MacroH2A SBC | SPOP MATH | Surface Plasmon Resonance | (not specified) | [6] |

Key Signaling Pathways Regulated by SPOP

SPOP is a crucial regulator in several signaling pathways that are fundamental to development and disease. Its role often involves the degradation of key pathway components, thereby controlling signal transduction.

Hedgehog Signaling Pathway

In the Hedgehog (Hh) signaling pathway, SPOP is responsible for the degradation of the full-length Gli family of transcription factors (Gli2 and Gli3).[1][6] In the absence of an Hh signal, Gli proteins are processed into a repressor form. Upon Hh pathway activation, full-length Gli activators accumulate and translocate to the nucleus to activate target gene expression. SPOP-mediated degradation of nuclear Gli activators serves as a negative feedback mechanism to attenuate the Hh signal.[6]

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. While the direct role of SPOP in the core Hippo kinase cascade is still under investigation, emerging evidence suggests its involvement through the regulation of upstream components and crosstalk with other pathways. For instance, SPOP has been shown to target YAP/TAZ, the downstream effectors of the Hippo pathway, for degradation in certain contexts, thereby suppressing cell proliferation and promoting apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Hedgehog Signal Transduction by Ubiquitination and Deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical Characterization of the Binding Mechanism between the MATH Domain of SPOP and Its Physiological Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPOP and CUL3 Modulate the Sonic Hedgehog Signal Response Through Controlled Degradation of GLI Family Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The diverse roles of SPOP in prostate cancer and kidney cancer - ProQuest [proquest.com]

- 9. Structures of SPOP-Substrate Complexes: Insights into Molecular Architectures of BTB-Cul3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Genomic Integrity: SPOP's Pivotal Role in the DNA Damage Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Speckle-type POZ (pox virus and zinc finger) protein (SPOP) is the substrate-binding adaptor of the CULLIN-3 (CUL3)-based E3 ubiquitin ligase complex, a critical regulator of protein homeostasis.[1][2][3] While initially characterized for its role in development and cancer through the degradation of oncogenic substrates, a substantial body of evidence has now solidified SPOP's position as a crucial "gatekeeper" of genomic stability.[1][2] This technical guide delves into the multifaceted role of SPOP in the DNA damage response (DDR), providing a comprehensive overview of its mechanisms of action, its impact on DNA repair pathway choice, and its regulation of key DDR factors. We will explore the consequences of SPOP mutation, prevalent in prostate and other cancers, on genome integrity and therapeutic sensitivities. This guide synthesizes key quantitative data, details essential experimental protocols, and provides visual representations of the core signaling pathways to empower researchers and drug development professionals in their exploration of SPOP as a therapeutic target.

SPOP: A Central Node in the DNA Damage Response Network

SPOP is a critical component of the DDR, acting at multiple levels to ensure the faithful repair of damaged DNA.[4][5][6] Upon DNA damage, particularly DNA double-strand breaks (DSBs), SPOP is recruited to the sites of damage, where it forms distinct nuclear foci that co-localize with established DDR markers such as γ-H2AX.[4][7][8] This recruitment is often dependent on the master regulator kinase, Ataxia Telangiectasia Mutated (ATM), with which SPOP has been shown to interact.[4][7] Depletion or mutation of SPOP leads to an impaired DDR, resulting in increased genomic instability and hypersensitivity to DNA damaging agents like ionizing radiation and PARP inhibitors.[3][4][9]

Orchestrating the Choice Between HR and NHEJ

One of the most critical functions of SPOP in the DDR is its role in governing the choice between the two major DSB repair pathways: the high-fidelity Homologous Recombination (HR) and the error-prone Non-Homologous End Joining (NHEJ).[3][10][11] Wild-type SPOP promotes HR, ensuring accurate repair, particularly in the S and G2 phases of the cell cycle. Conversely, loss of SPOP function, either through knockdown or mutation (e.g., the recurrent F133V mutation in prostate cancer), leads to a significant reduction in HR efficiency and a corresponding increase in NHEJ activity.[1][3] This pathway switch is a major contributor to the genomic instability observed in SPOP-mutant tumors.[3][5]

The mechanism underlying this pathway choice regulation is multifactorial. SPOP is essential for the transcriptional expression of key HR factors, including:

-

BRCA2: A critical mediator of RAD51 loading onto single-stranded DNA.[2][12]

-

RAD51: The central recombinase that forms nucleoprotein filaments on ssDNA to initiate strand invasion.[2][9][12]

-

ATR (Ataxia Telangiectasia and Rad3-related): A key kinase that signals the presence of replication stress and single-stranded DNA.[2][12]

-

CHK1 (Checkpoint Kinase 1): A downstream effector of ATR that mediates cell cycle arrest and promotes DNA repair.[2][9][12]

SPOP knockdown has been shown to significantly reduce the mRNA and protein levels of these crucial HR components.[2][12][13] This transcriptional regulation appears to be mediated through SPOP's interaction with proteins involved in transcription, mRNA splicing, and export.[12][14]

Resolving Replication Stress and DNA-Protein Crosslinks

Beyond its role in DSB repair, SPOP is also vital for mitigating replication stress and resolving toxic DNA-protein crosslinks (DPCs). SPOP knockdown leads to spontaneous replication stress, characterized by impaired recovery from replication fork stalling.[12][14]

Furthermore, SPOP plays a crucial role in the removal of topoisomerase II alpha (TOP2A)-DNA cleavage complexes.[3][14][15] TOP2A is essential for resolving DNA topological problems during replication, but its catalytic cycle involves the transient formation of a covalent bond with DNA, creating a DPC. Failure to resolve these complexes leads to DSBs. SPOP facilitates the removal of TOP2A from these complexes by maintaining the protein levels of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and TDP2, enzymes that hydrolyze the bond between topoisomerase and DNA.[3][14][15] In the absence of functional SPOP, TDP1 and TDP2 levels decrease, leading to the accumulation of TOP2A-DPCs and subsequent DNA damage.[3][14][15]

Quantitative Data on SPOP's Role in DNA Damage Response

The following tables summarize key quantitative findings from studies investigating the impact of SPOP modulation on the DNA damage response.

| Parameter | Cell Line(s) | SPOP Modulation | Effect | Fold Change / Percentage | Reference(s) |

| mRNA Expression of HR Factors | DU145, PC-3 | siRNA knockdown | Decrease | RAD51: ~0.5-fold; CHK1: ~0.4-0.6-fold | [13] |

| Protein Expression of HR Factors | DU145, PC-3 | siRNA knockdown | Decrease | RAD51: ~0.4-0.6-fold; CHK1: ~0.5-0.7-fold | [13] |

| RAD51 Foci Formation (post-IR) | DU145 | F133V mutant expression | Decrease | ~80% reduction in cells with >10 foci | [1] |

| RAD51 Foci Formation (post-IR) | DU145, PC-3 | siRNA knockdown | Decrease | Significant reduction in cells with >10 foci | [1][13] |

| Protein Expression of DPC Repair Factors | C4-2 | siRNA knockdown | Decrease | TDP1: ~0.5-fold; TDP2: ~0.5-fold | [14] |

Table 1: Impact of SPOP Modulation on DNA Repair Factor Expression and Foci Formation. This table highlights the significant reduction in the expression of key homologous recombination and DNA-protein crosslink repair factors upon SPOP knockdown or mutation, as well as the functional consequence on RAD51 foci formation.

| Parameter | Cell Line(s) | SPOP Modulation | Treatment | Metric | Value | Reference(s) |

| Radiation Sensitivity | DU145, PC-3 | Y87N, K129E, F133V mutants | Ionizing Radiation | Dose Enhancement Ratio (DER at SF0.1) | 1.22 - 1.43 | [1] |

| PARP Inhibitor Sensitivity | PC-3, DU145 | siRNA knockdown | Olaparib | IC50 | Significantly reduced | [12] |

| PARP Inhibitor Sensitivity | PC-3, DU145, LNCaP, 22RV1 | K101I, F133L mutants | Olaparib | IC50 | Further decreased compared to knockdown | [12] |

| Etoposide Sensitivity | C4-2 | siRNA knockdown | Etoposide | γH2AX levels (at 4h) | Significantly higher than control | [14] |

Table 2: Sensitization to DNA Damaging Agents by SPOP Alteration. This table demonstrates that loss of SPOP function, through mutation or knockdown, sensitizes cancer cells to therapeutic agents that target DNA repair pathways, including ionizing radiation and PARP inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SPOP's role in the DNA damage response.

RAD51 Foci Immunofluorescence Assay

This protocol is for the visualization and quantification of RAD51 foci, a hallmark of active homologous recombination.

-

Cell Culture and Treatment: Plate cells on glass coverslips in a 6-well plate and allow them to adhere overnight. Treat cells with DNA damaging agents (e.g., ionizing radiation, camptothecin) as required by the experimental design.

-

Fixation and Permeabilization: At the desired time points post-treatment, wash cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash three times with PBS. Block with 5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, diluted 1:1000 in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, diluted 1:1000 in blocking buffer) for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A common threshold for a positive cell is >10 foci per nucleus.[1][13]

DNA Fiber Assay for Replication Stress Analysis

This assay allows for the visualization of individual DNA replication forks to assess replication stress.[8][16][17]

-

Cell Labeling: Culture cells to ~70% confluency. Sequentially label the cells with two different thymidine analogs. For example, incubate with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20-30 minutes, wash with warm media, and then incubate with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20-30 minutes. Treatments to induce replication stress can be applied before, during, or after labeling.

-

Cell Lysis and DNA Spreading: Harvest the cells and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL. Mix a small volume of the cell suspension (e.g., 2 µL) with a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide. Allow the lysis to proceed for 2-5 minutes. Tilt the slide to allow the DNA to spread down the slide.

-

Fixation and Denaturation: Air dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes. Air dry completely. Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.

-

Immunostaining: Wash the slides extensively with PBS. Block with 5% BSA in PBST for 1 hour. Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) for 1-2 hours. Wash with PBST. Incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour in the dark.

-

Mounting and Imaging: Wash with PBST, rinse with PBS, and mount with an anti-fade mounting medium. Acquire images using a fluorescence microscope.

-

Data Analysis: Measure the length of the CldU and IdU tracks to determine replication fork speed, stalling, and new origin firing.

In Vitro Ubiquitination Assay

This assay is used to determine if a substrate is ubiquitinated by the SPOP-CUL3 E3 ligase complex in a controlled environment.[18][19]

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant CUL3/RBX1 complex

-

Recombinant SPOP (wild-type or mutant)

-

The substrate protein of interest

-

Ubiquitin (and/or tagged ubiquitin like HA-Ub)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by western blotting using antibodies against the substrate protein and/or the ubiquitin tag to detect ubiquitinated species, which will appear as a ladder of higher molecular weight bands.

Visualizing SPOP's Regulatory Networks in DNA Damage Response

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving SPOP in the DNA damage response.

References

- 1. SPOP Deregulation Improves the Radiation Response of Prostate Cancer Models by Impairing DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Roles of SPOP in DNA Damage Response and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SPOP and cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. elifesciences.org [elifesciences.org]

- 12. SPOP mutations increase PARP inhibitor sensitivity via CK2/PIAS1/SPOP axis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SPOP is essential for DNA–protein cross-link repair in prostate cancer cells: SPOP-dependent removal of topoisomerase 2A from the topoisomerase 2A-DNA cleavage complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SPOP is essential for DNA-protein cross-link repair in prostate cancer cells: SPOP-dependent removal of topoisomerase 2A from the topoisomerase 2A-DNA cleavage complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA Fiber Assay upon Treatment with Ultraviolet Radiations [bio-protocol.org]

- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SPOP-IN-6b Dihydrochloride In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of SPOP-IN-6b dihydrochloride, a potent inhibitor of the Speckle-type POZ protein (SPOP). The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

This compound is a small molecule inhibitor of the SPOP E3 ubiquitin ligase adaptor protein.[1][2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), cytoplasmic SPOP is overexpressed and promotes tumorigenesis by targeting tumor suppressor proteins like PTEN and DUSP7 for ubiquitination and subsequent degradation.[3][4][5] Inhibition of SPOP by this compound disrupts these protein-protein interactions, leading to the stabilization of its substrates and the suppression of downstream oncogenic signaling pathways such as the AKT/ERK pathways.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound.

| Parameter | Value | Cell Lines | Reference |

| IC50 | 3.58 µM | Biochemical Assay | [1][2] |

| IC50 Range | 2 - 10.2 µM | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, and 786-0 | [1][2] |

SPOP Signaling Pathway

The diagram below illustrates the canonical signaling pathway involving SPOP and the mechanism of action for SPOP inhibitors.

Caption: SPOP signaling pathway and inhibitor mechanism.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Caption: In vitro experimental workflow for SPOP-IN-6b.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

ccRCC cell lines (e.g., A498, 786-O)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

ccRCC cell lines

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete medium.

-

Allow the cells to attach overnight at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

-

When colonies are visible, wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.

-

Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 20 minutes at room temperature.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

In Vitro Ubiquitination Assay

This assay determines the effect of this compound on the ubiquitination of a SPOP substrate.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant human SPOP/CUL3/RBX1 complex

-

Recombinant substrate protein (e.g., PTEN)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies against the substrate and ubiquitin

Protocol:

-

Set up the ubiquitination reaction in a total volume of 20-30 µL.

-

To the reaction tube, add the ubiquitination buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), ubiquitin (e.g., 10 µM), and ATP (e.g., 2 mM).

-

Add the recombinant SPOP/CUL3/RBX1 complex (e.g., 200 nM) and the substrate protein (e.g., 1 µM).

-

Add this compound at desired concentrations or vehicle control.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using antibodies against the substrate to detect its ubiquitinated forms (higher molecular weight smear or bands).

GST Pull-Down Assay

This assay is used to assess the ability of this compound to disrupt the interaction between SPOP and its substrates.

Materials:

-

GST-tagged SPOP protein

-

Glutathione-Sepharose beads

-

Cell lysate containing the substrate protein (e.g., from cells overexpressing Myc-tagged PTEN) or purified substrate protein

-

This compound

-

Pull-down lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies against the substrate (e.g., anti-Myc) and GST

Protocol:

-

Incubate purified GST-SPOP with glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to immobilize the protein.

-

Wash the beads three times with wash buffer to remove unbound GST-SPOP.

-

Prepare cell lysates from cells expressing the substrate protein.

-

Pre-clear the cell lysate by incubating with glutathione-Sepharose beads for 1 hour at 4°C.

-

Incubate the GST-SPOP-bound beads with the pre-cleared cell lysate in the presence of this compound or vehicle control for 2-4 hours at 4°C.

-

Wash the beads five times with wash buffer.

-

Elute the protein complexes by adding elution buffer or by boiling in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the substrate protein to detect the interaction.

Western Blot Analysis for Substrate Stabilization

This protocol is used to detect the accumulation of SPOP substrates, PTEN and DUSP7, in cells treated with this compound.

Materials:

-

ccRCC cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membrane

-

Primary antibodies: anti-PTEN, anti-DUSP7, anti-p-AKT, anti-p-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 10 hours).[1][2]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SPOP-IN-6b Dihydrochloride Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction